molecular formula C23H31Cl2FN2O3 B2751512 (E)-1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride CAS No. 1331598-21-0

(E)-1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride

Cat. No.: B2751512
CAS No.: 1331598-21-0
M. Wt: 473.41
InChI Key: IPXYDAJRCMXHSO-RRHCXGJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl2FN2O3 and its molecular weight is 473.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Studies

An in vitro study by Lavrijsen et al. (1992) investigated the biotransformation of flunarizine, a drug structurally similar to the compound , across different species including rats, dogs, and humans. This research elucidated the metabolic pathways, highlighting species-specific differences in metabolism and suggesting implications for pharmacokinetics and drug design (Lavrijsen et al., 1992).

Antidepressant Potentials

Martínez et al. (2001) synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, aiming to find novel antidepressant drugs. This study underlines the compound's relevance in developing antidepressants with a dual mechanism of action, showcasing its potential application in mental health research (Martínez et al., 2001).

Radiolabeling for Neuroimaging

Haka and Kilbourn (1990) described the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, for potential use in positron emission tomography (PET) imaging of dopamine transporters. This research is crucial for neuroimaging and studying neurological disorders (Haka & Kilbourn, 1990).

Synthesis and Structural Analysis

Wang Xiao-shan (2011) focused on synthesizing and analyzing the chemical structure of a derivative, providing foundational knowledge for further pharmacological studies. This work supports the compound's synthetic versatility and potential for modification in drug development (Wang Xiao-shan, 2011).

Antimalarial Activity

Mendoza et al. (2011) synthesized and evaluated the antiplasmodial activity of aryl piperazine derivatives, demonstrating the compound's potential application in treating malaria-resistant strains. This study highlights the chemical's utility in developing new antimalarial agents (Mendoza et al., 2011).

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3.2ClH/c1-3-6-18-9-10-22(23(15-18)28-2)29-17-19(27)16-25-11-13-26(14-12-25)21-8-5-4-7-20(21)24;;/h3-10,15,19,27H,11-14,16-17H2,1-2H3;2*1H/b6-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXYDAJRCMXHSO-RRHCXGJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.